Ethyl isovalerate
Description
Conceptual Foundations and Chemical Classification
From a chemical standpoint, ethyl isovalerate is precisely defined and categorized based on its functional groups and parent molecules.
This compound is classified as a fatty acid ester. foodb.ca Specifically, it is the fatty acid ethyl ester that results from the formal condensation of isovaleric acid with ethanol (B145695). nih.gov Fatty acid esters are a class of organic compounds that are derivatives of fatty acids, in this case, isovaleric acid (3-methylbutanoic acid), which is a short-chain branched fatty acid. nih.govfoodb.ca
Broadening the classification, this compound belongs to the larger group of carboxylic acid ester derivatives. foodb.ca A carboxylic acid ester is characterized by a central carbon atom double-bonded to one oxygen atom and single-bonded to another oxygen atom, which is itself attached to an alkyl or aryl group. This compound is formed through the esterification of isovaleric acid, a carboxylic acid, with ethanol, an alcohol. wikipedia.orgodowell.comcymitquimica.com This reaction is a fundamental process in organic chemistry, typically catalyzed by an acid like sulfuric acid or hydrochloric acid. odowell.comgoogle.com
Historical Context of Academic Research and Scientific Discovery
The study of this compound dates back to the late 19th century. European chemists first documented the ester during their systematic efforts to identify and catalog the various molecules responsible for the aromas of ripe fruits. glooshi.com Its pleasant, fruity scent made it an early subject of interest in the study of natural product chemistry.
The synthesis of this compound is achieved through the Fischer esterification reaction, a classic method involving the reaction of a carboxylic acid (isovaleric acid) with an alcohol (ethanol) in the presence of an acid catalyst. odowell.com While early production relied on isolation from natural sources, chemical synthesis became the preferred method for obtaining higher purity and larger quantities. glooshi.com Modern production techniques have been refined to improve efficiency, including continuous esterification processes to increase yield and reduce waste. google.com
Significance in Modern Chemical and Biological Investigations
This compound continues to be a compound of interest in various scientific fields due to its distinct properties and reactivity.
In the field of flavor and fragrance chemistry, it is a widely utilized component. Its powerful fruity aroma, often described as apple-like or berry-like, makes it a key ingredient in the formulation of fruit flavor profiles for foods and beverages. flavscents.comguidechem.comperfumerflavorist.com Research has shown it is a significant ester naturally present in blueberries and contributes to the flavor complexes of strawberries, raspberries, and pineapples. perfumerflavorist.com
From a biological and medicinal chemistry perspective, this compound serves as a valuable intermediate product. For instance, it is used in the synthesis of the sedative and spasmolytic medicine known as "Corvalolum" (which contains the ethyl ester of α-bromoisovaleric acid). researchgate.net Furthermore, research into related isovaleric acid esters, such as cyclohexyl isovalerate and benzyl (B1604629) isovalerate, has indicated potential bactericidal and antifungal activities, suggesting a broader scope for investigation into the biological activities of these types of compounds. researchgate.net The study of its synthesis has also evolved, with modern research exploring enzymatic methods using lipase (B570770) to produce the ester, offering a more sustainable and specific alternative to traditional chemical catalysis. odowell.comguidechem.com
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
ethyl 3-methylbutanoate | |
|---|---|---|
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InChI |
InChI=1S/C7H14O2/c1-4-9-7(8)5-6(2)3/h6H,4-5H2,1-3H3 | |
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| URL | https://pubchem.ncbi.nlm.nih.gov | |
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InChI Key |
PPXUHEORWJQRHJ-UHFFFAOYSA-N | |
| Source | PubChem | |
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Canonical SMILES |
CCOC(=O)CC(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14O2 | |
| Record name | ETHYL ISOVALERATE | |
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DSSTOX Substance ID |
DTXSID3047057 | |
| Record name | Ethyl isovalerate | |
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Molecular Weight |
130.18 g/mol | |
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| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Ethyl isovalerate appears as a colorless oily liquid with a strong odor similar to apples. Less dense than water. Vapors heavier than air. May mildly irritate skin and eyes., Liquid, colourless liquid/strong, fruity, vinous, apple-like odour on dilution | |
| Record name | ETHYL ISOVALERATE | |
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| Record name | Butanoic acid, 3-methyl-, ethyl ester | |
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| Record name | Ethyl isovalerate | |
| Source | Human Metabolome Database (HMDB) | |
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| Record name | Ethyl isovalerate | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/202/ | |
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Boiling Point |
131.00 to 133.00 °C. @ 760.00 mm Hg | |
| Record name | Ethyl isovalerate | |
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Solubility |
2 mg/mL at 20 °C, soluble in propylene glycol, 1 ml in 350 ml water; miscible with alcohol, most fixed oils | |
| Record name | Ethyl isovalerate | |
| Source | Human Metabolome Database (HMDB) | |
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| Record name | Ethyl isovalerate | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/202/ | |
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Density |
0.862-0.866 | |
| Record name | Ethyl isovalerate | |
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CAS No. |
108-64-5 | |
| Record name | ETHYL ISOVALERATE | |
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| Record name | Ethyl isovalerate | |
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| Record name | Ethyl isovalerate | |
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| Record name | ETHYL ISOVALERATE | |
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| Record name | Butanoic acid, 3-methyl-, ethyl ester | |
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| Record name | Ethyl isovalerate | |
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| Record name | ETHYL ISOVALERATE | |
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| Record name | Ethyl isovalerate | |
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Melting Point |
-99.3 °C | |
| Record name | Ethyl isovalerate | |
| Source | Human Metabolome Database (HMDB) | |
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Synthetic Methodologies for Ethyl Isovalerate
Traditional Chemical Synthesis Routes
The most established methods for synthesizing ethyl isovalerate rely on direct esterification or related reactions that have been optimized over many years for industrial application.
Esterification is a fundamental reaction in organic chemistry where a carboxylic acid reacts with an alcohol to form an ester and water. The synthesis of this compound from isovaleric acid and ethanol (B145695) is a classic example of this transformation.
The reaction between isovaleric acid (3-methylbutanoic acid) and ethanol to produce this compound is a reversible process known as Fischer esterification. This reaction requires a strong acid catalyst, such as concentrated sulfuric acid or p-toluenesulfonic acid, to proceed at a practical rate.
The mechanism involves several key steps:
Protonation of the Carbonyl Oxygen : The acid catalyst protonates the carbonyl oxygen of the isovaleric acid, which significantly increases the electrophilicity of the carbonyl carbon.
Nucleophilic Attack : A molecule of ethanol, acting as a nucleophile, attacks the activated carbonyl carbon. This leads to the formation of a tetrahedral intermediate.
Proton Transfer : A proton is transferred from the oxonium ion part of the intermediate to one of the hydroxyl groups.
Elimination of Water : The protonated hydroxyl group leaves as a water molecule, a stable leaving group.
Deprotonation : The final step involves the deprotonation of the resulting protonated ester by a base (such as water or another molecule of ethanol) to regenerate the acid catalyst and yield the final this compound product.
Since the reaction is in equilibrium, it must be driven toward the product side to achieve a high yield. This is typically accomplished by using a large excess of one of the reactants (usually the less expensive ethanol) or by removing water as it is formed.
For industrial-scale production, continuous processes are often favored over batch processes due to their efficiency and consistency. Reactive distillation is a prime example of a continuous technique used for esterification. uctm.edu In this process, the reaction and separation occur within a single unit. The reactants, isovaleric acid and ethanol, are fed into a distillation column containing a solid acid catalyst (e.g., an ion-exchange resin). youtube.com
As the reaction proceeds in the catalytic zone, the products are continuously separated based on their boiling points. This compound, being more volatile than isovaleric acid, moves up the column, while the water byproduct is also removed. This constant removal of products shifts the reaction equilibrium to the right, enabling very high conversion rates that surpass the limits of a simple batch equilibrium. uctm.edu
Process Optimization focuses on several key parameters:
Feed Ratio : Optimizing the molar ratio of ethanol to isovaleric acid can maximize the conversion of the limiting reactant. researchgate.net
Temperature and Pressure : These conditions are controlled to balance reaction kinetics with the separation efficiency of the distillation. youtube.com
Catalyst : The use of heterogeneous catalysts, such as acidic resins or zeolites, simplifies the process by eliminating the need for post-reaction catalyst removal and neutralization, which is a drawback of homogeneous catalysts like sulfuric acid. sravathi.commdpi.com
Reflux Ratio : Adjusting the reflux ratio helps in controlling the purity of the distilled product. ripublication.com
Purity Considerations are critical, as this compound is often used in food and fragrance applications. The continuous process, particularly when using heterogeneous catalysts, can yield a product of exceptional purity. By avoiding corrosive liquid acids, issues with catalyst residues and unwanted side reactions are minimized. sravathi.com Post-reaction purification steps, such as washing with benign solvents like water, can further enhance the purity, leading to a final product that meets stringent quality standards. sravathi.com
Table 1: Comparison of Batch vs. Continuous Esterification for this compound Synthesis
| Feature | Traditional Batch Process | Continuous Heterogeneous Catalysis |
| Catalyst | Homogeneous (e.g., Sulfuric Acid) | Heterogeneous (e.g., Acidic Resin) |
| Catalyst Removal | Complex, requires neutralization | Not required, catalyst is fixed |
| Equilibrium Conversion | Limited | High, equilibrium shifted by product removal |
| Product Purity | Lower, potential for impurities | High (>99.85%) sravathi.com |
| Yield | Moderate | High (>90%) sravathi.com |
| Operational Safety | Risks from corrosive acids | Inherently safer sravathi.com |
| Production Capacity | Limited by batch size | Flexible and scalable |
An alternative synthetic route to isovalerate esters involves the carbonylation of olefins. Specifically, this compound can be synthesized via the hydrocarbalkoxylation (or hydroesterification) of isobutene. This reaction involves the addition of carbon monoxide and an alcohol (ethanol) across the double bond of isobutene.
This reaction is catalyzed by transition metal complexes, with palladium-based systems being particularly effective. nih.gov A typical catalytic system consists of a palladium precursor, such as palladium(II) acetate (B1210297) or palladium(II) chloride, and a phosphine (B1218219) ligand. nih.govnih.gov The general formula for such active catalysts is often represented as PdX₂L₂/L/HA, where L is a phosphine ligand and HA is a strong acid with a weakly coordinating anion. nih.gov
The phosphine ligand plays a crucial role in stabilizing the palladium center and influencing the reaction's activity and selectivity. nih.gov For the hydroesterification of isobutene (an unsymmetrical olefin), the catalyst directs the addition of the H and the -COOEt group to the double bond. For instance, a system utilizing triphenylphosphine (B44618) (PPh₃) in conjunction with a palladium source has been shown to catalyze the hydromenthoxycarbonylation of isobutylene (B52900) to produce l-menthyl isovalerate, a direct analogue of the reaction with ethanol. researchgate.net The electronic and steric properties of the phosphine ligand can be modified to control the outcome of the reaction. uu.nl
In the hydrocarbalkoxylation of isobutene, two isomeric products can be formed: the linear ester (this compound) and the branched ester (ethyl pivalate). The distribution of these products is determined by the regioselectivity of the catalytic reaction.
The choice of ligand and reaction conditions is paramount for achieving high yield and selectivity. Research on related olefin carbonylations has shown that the electronic character of diphosphine ligands can control regioselectivity. uu.nl For the synthesis of l-menthyl isovalerate from isobutylene, the reaction was found to proceed with high regioselectivity, yielding the linear product exclusively. researchgate.net This high selectivity is a significant advantage, as it simplifies purification and maximizes the yield of the desired product. While specific yield data for the ethyl ester via this route is not extensively published, analogous palladium-catalyzed hydroesterification reactions of other olefins often report high conversions and yields under optimized conditions, which typically involve elevated pressures of carbon monoxide (e.g., 70 bar) and temperatures around 70-110 °C. researchgate.net The process is attractive due to its high atom economy, directly converting a simple olefin into a valuable ester in a single step.
Carbonylation Reactions: Isobutene Hydrocarbalkoxylation
Enzymatic and Biocatalytic Synthesis
The enzymatic synthesis of this compound, a key flavor ester, represents a significant advancement over traditional chemical methods. This biocatalytic approach, primarily utilizing lipases, offers high specificity and operates under mild conditions, reducing energy consumption and byproduct formation. The effectiveness of this green methodology hinges on careful enzyme selection and the application of advanced immobilization techniques to enhance catalyst stability and reusability.
Enzyme Selection and Characterization
The choice of enzyme is paramount for optimizing the synthesis of this compound. Lipases (EC 3.1.1.3) are the most widely employed biocatalysts for this esterification reaction due to their ability to function in non-aqueous environments and their broad substrate specificity.
Research using immobilized lipase (B570770) from Rhizomucor miehei has demonstrated the successful synthesis of this compound. An optimization study using response surface methodology identified the ideal conditions for maximizing the ester yield. The study systematically varied parameters such as enzyme-to-substrate ratio, substrate concentration, incubation time, and temperature to achieve the highest possible conversion nih.gov. Under the optimized conditions, a predicted maximum ester yield of 500 mM was determined, with an experimentally obtained value of 487 mM, showcasing the high efficiency of the lipase-catalyzed process nih.gov.
Table 1: Optimized Conditions for this compound Synthesis Using Immobilized Rhizomucor miehei Lipase
| Parameter | Optimal Value |
|---|---|
| E/S Ratio (g/mol) | 48.41 |
| Substrate Concentration (M) | 1 |
| Reaction Time (h) | 60 |
| Temperature (°C) | 60 |
| Predicted Yield (mM) | 500 |
| Experimental Yield (mM) | 487 |
Lipases used in biocatalysis are sourced from a wide range of microorganisms, including fungi and bacteria. Fungal lipases, in particular, are extensively used for the synthesis of flavor esters like this compound.
Rhizomucor miehei : This fungal lipase is a regioselective enzyme widely used in both soluble and immobilized forms for various industrial applications, including food processing and chemical synthesis mdpi.comnih.gov. It is known for its ability to effectively catalyze esterification reactions nih.govmdpi.com. Commercially, it is available as Lipozyme RM IM, where it is immobilized on an anionic resin mdpi.com.
Candida rugosa : Lipase from this fungal source is noted for its nonspecific activity, meaning it can act on all ester bonds of triglycerides mdpi.com. This broad specificity makes it a versatile catalyst for various esterification and transesterification reactions mdpi.com. It has been successfully immobilized on various supports, including silica (B1680970) nanoparticles and microemulsion-based organogels, for use in organic synthesis nih.govsemanticscholar.org.
Thermomyces lanuginosus : Formerly known as Humicola lanuginosa, this fungus produces a thermostable lipase (TLL) that is highly valuable in industrial processes mdpi.com. TLL is a single-chain protein composed of 269 amino acids and exhibits high catalytic activity and broad substrate specificity mdpi.com. It is particularly effective for the modification of oils and fats and has been used for the synthesis of various flavor esters nih.govresearchgate.net. It is commercially available as an immobilized preparation on silica gel, known as Lipozyme TL IM mdpi.com.
Immobilization Techniques for Enhanced Biocatalysis
While free enzymes can be used, their recovery from the reaction medium is often difficult and costly. Immobilization, the process of confining enzyme molecules to a solid support, is a key strategy to overcome these limitations. It enhances enzyme stability, facilitates catalyst separation, and allows for continuous operation and repeated use, which is crucial for industrial-scale production.
The choice of support material is critical as its physicochemical properties directly influence the performance of the immobilized biocatalyst.
Magnetic Nanoparticles (MNPs) : These materials are excellent supports due to their large surface area and the ease with which they can be recovered from a reaction mixture using an external magnetic field nih.govmdpi.com. Lipases can be covalently attached to the surface of MNPs, often functionalized with agents like 3-aminopropyltriethoxysilane (B1664141) (APTES) nih.govnih.govnih.gov. This method has been shown to enhance enzyme stability and allow for high reusability, with some preparations retaining significant activity after multiple cycles mdpi.comresearchgate.net.
Silica Nanoparticles : Silica-based materials are attractive supports due to their chemical and thermal stability, controlled textural characteristics, and the ease of surface functionalization through abundant hydroxyl groups mdpi.combg.ac.rs. Both non-porous and mesoporous silica nanoparticles are used for lipase immobilization bg.ac.rs. The hydrophilic nature of silica often requires surface modification with hydrophobic moieties to improve lipase binding and activity mdpi.com. Hollow mesoporous silica spheres are particularly promising as they provide a large inner void space for accommodating lipase molecules mdpi.com.
Poly-Hydroxybutyrate (PHB) Particles : PHB is a biodegradable polyester (B1180765) produced by various microorganisms as an energy storage material wikipedia.orgfrontiersin.org. It serves as a hydrophobic support for lipase immobilization, primarily through physical adsorption nih.gov. The catalytic activity of lipases immobilized on PHB beads has been shown to be influenced by the particle size of the support nih.gov. This biocompatible and biodegradable material is a sustainable option for creating immobilized biocatalysts wikipedia.org.
Microemulsion-based Organogels (MBGs) : These are gel-like matrices formed from water-in-oil microemulsions using natural polymers like gelatin or cellulose (B213188) derivatives nih.govresearchgate.net. Enzymes are entrapped within the aqueous microdroplets of the gel, which can enhance their activity and stability nih.govnih.gov. MBGs provide a favorable microenvironment for lipases, protecting them from the bulk organic solvent while allowing substrate access. This technique has been effectively used for the immobilization of lipases from Rhizomucor miehei and Candida rugosa for ester synthesis semanticscholar.orgnih.gov.
Table 2: Comparison of Support Materials for Lipase Immobilization
| Support Material | Primary Immobilization Method | Key Advantages |
|---|---|---|
| Magnetic Nanoparticles | Covalent Bonding | Easy magnetic separation; high reusability nih.govmdpi.com |
| Silica Nanoparticles | Covalent Bonding, Adsorption | High thermal/mechanical stability; tunable porosity mdpi.combg.ac.rs |
| Poly-Hydroxybutyrate (PHB) | Hydrophobic Adsorption | Biodegradable; sustainable source wikipedia.orgnih.gov |
| Microemulsion-based Organogels | Entrapment | Enhanced enzyme stability; favorable microenvironment nih.govnih.gov |
Coupling agents are used to form stable, covalent bonds between the enzyme and the support material. The choice of agent and the method of cross-linking can significantly impact the enzyme's structure and, consequently, its catalytic activity and stability.
Glutaraldehyde (B144438) : This is one of the most widely used cross-linking agents for enzyme immobilization nih.gov. It forms bonds primarily with the amino groups of lysine (B10760008) residues on the enzyme's surface nih.govfrontiersin.org. Glutaraldehyde can be used to attach enzymes to an amino-functionalized support or to cross-link enzyme aggregates researchgate.net. While effective in creating stable linkages, the multipoint covalent attachment can sometimes lead to a more rigid enzyme structure, which may increase stability but can also cause a decrease in residual activity nih.gov. The immobilization strategy, whether through direct covalent binding or adsorption followed by cross-linking, influences the final loading capacity and activity of the biocatalyst nih.govresearchgate.net.
Epichlorohydrin (B41342) : This compound is another activating agent used to introduce reactive epoxy groups onto a support surface for subsequent covalent binding with the enzyme. Studies comparing glutaraldehyde and epichlorohydrin for activating a polysiloxane–polyvinyl alcohol support showed that the immobilization yield and enzyme affinity for the substrate could be influenced by the activating agent. Lipase immobilized on a support activated with epichlorohydrin demonstrated a higher immobilization efficiency and a greater affinity for the substrate compared to the glutaraldehyde-activated support, likely because it provided more linkage points for the covalent binding of the enzyme researchgate.net.
Reusability and Operational Stability of Immobilized Enzymes
A significant advantage of using immobilized enzymes in industrial processes is their potential for reuse over multiple reaction cycles, which is critical for economic viability. The operational stability of these biocatalysts ensures consistent performance over time.
Research has demonstrated the robust reusability of immobilized lipases in the synthesis of this compound and similar esters. For instance, lipase immobilized on magnetic nanoparticles coated with gum Arabic was used for this compound production and retained approximately 65% of its initial activity after seven repeated cycles researchgate.net. In a similar study on ethyl valerate (B167501) synthesis, a lipase from Thermomyces lanuginosus immobilized on polyhydroxybutyrate (B1163853) (PHB) particles maintained about 86% of its original activity after six consecutive uses nih.gov. Another example involves Candida rugosa lipase (CRL) bound to a nanocomposite, which was reusable for seven cycles with 68% residual activity nih.gov. Furthermore, lipases immobilized on fabric membranes have shown remarkable stability, with at least 19 reuse cycles achieving an esterification rate above 80% nih.gov.
Storage stability is another crucial factor for industrial application. An immobilized CRL on a nanocomposite support retained about 68% of its activity after four weeks of storage at room temperature, compared to only 53% for the free enzyme under the same conditions nih.gov. Similarly, a lipase immobilized on modified bentonite (B74815) demonstrated good storage stability, retaining 70.14% of its initial activity after 21 days at 4°C nih.gov. This enhanced stability reduces the need for frequent enzyme replacement, thereby lowering operational costs nih.gov.
Table 1: Reusability and Stability of Immobilized Lipases in Ester Synthesis
| Enzyme/Support | Ester Synthesized | Reusability | Residual Activity | Storage Stability |
|---|---|---|---|---|
| Lipase on gum Arabic coated magnetic Fe3O4 nanoparticles | This compound | 7 cycles | ~65% | Not Reported |
| Thermomyces lanuginosus lipase on PHB | Ethyl valerate | 6 cycles | ~86% | Not Reported |
| Candida rugosa lipase on Fe3O4/SiO2/PAMAM nanocomposite | Not specified | 7 cycles | 68% | ~68% after 4 weeks |
| Lipase from Penicillium sp. on GDU-bentonite | Not specified | 9 cycles | 70% | 70.14% after 21 days |
| Lipase on fabric membrane | Ethyl oleate | 19 cycles | >80% | Not Reported |
Process Optimization for Enzymatic Synthesis
To maximize the yield and efficiency of this compound synthesis, it is essential to optimize various reaction parameters. These parameters significantly influence enzyme activity and reaction equilibrium.
The interplay of temperature, substrate concentration, enzyme-to-substrate ratio, and reaction time is critical for optimizing ester synthesis.
Temperature: Enzyme activity is highly temperature-dependent. For the synthesis of ethyl valerate, an initial increase in temperature from 30°C to 40°C led to a higher percentage conversion researchgate.net. However, temperatures beyond the optimum can cause enzyme denaturation and reduced activity researchgate.netnih.gov. Optimal temperatures reported for similar short-chain esters range from 30.5°C to 60°C nih.govnih.gov. For example, the synthesis of this compound catalyzed by immobilized Rhizomucor miehei lipase was optimal at 60°C nih.gov.
Substrate Concentration: High concentrations of either the alcohol or the carboxylic acid can inhibit lipase activity nih.govredalyc.org. The optimization of this compound synthesis was achieved with a substrate concentration of 1 M nih.gov. For ethyl valerate, an optimal concentration of 1,000 mM for each reactant was identified nih.gov. The reaction equilibrium can be shifted towards ester production by adjusting the molar ratio of the substrates, often using an excess of the alcohol mdpi.com.
Enzyme/Substrate Ratio: The amount of enzyme directly impacts the reaction rate. Increasing the enzyme concentration generally increases the conversion rate up to a certain point, after which the rate may plateau or even decrease due to mass transfer limitations or steric hindrance researchgate.net. An optimal enzyme/substrate (E/S) ratio of 48.41 g/mol was determined for this compound synthesis nih.gov. For ethyl valerate, the conversion increased as the enzyme amount was raised from 5% to 15% (w/w) but slightly decreased at higher concentrations researchgate.net.
Reaction Time: The reaction time required to reach maximum yield depends on the other process parameters. Optimized processes for similar esters have reported reaction times ranging from 105 minutes to 60 hours to achieve high conversion rates nih.govnih.gov.
Table 2: Optimized Parameters for Enzymatic Ester Synthesis
| Ester | Enzyme | Temperature (°C) | Substrate Concentration | Enzyme/Substrate Ratio | Reaction Time | Max. Conversion/Yield |
|---|---|---|---|---|---|---|
| This compound | Lipozyme IM-20 | 60 | 1 M | 48.41 g/mol | 60 h | 500 mM (Yield) |
| Ethyl valerate | TLL-PHB | 30.5 | 1,000 mM each reactant | 18% m/v | 105 min | ~92% |
| Ethyl butyrate | Immobilized lipase | 45 | 90 mM butyric acid | 7.7 g/L | 3 h | 87% |
| Ethyl butyrate | Candida rugosa lipase | 50 | 0.5 M (1:1 ratio) | 10 g/L | 96 h | 96% |
The choice of solvent is crucial in biocatalytic esterification as it affects enzyme activity, substrate solubility, and can help shift the reaction equilibrium by removing water, a byproduct of the reaction. Non-polar organic solvents are generally preferred for these reactions.
n-Hexane and n-heptane are commonly used solvents for the synthesis of flavor esters like this compound nih.govsmolecule.comnih.gov. In one study, the synthesis of this compound was successfully performed in n-hexane using an immobilized lipase from Rhizomucor miehei nih.gov. Similarly, the synthesis of ethyl valerate was improved in a heptane (B126788) medium nih.gov. Research comparing various organic solvents found that the maximum activity for both free and immobilized lipase was achieved in n-hexane, with n-heptane being the second-best option nih.gov.
Solvent-free systems are an attractive green alternative, as they increase volumetric productivity and simplify downstream processing mdpi.com. However, in some cases, the absence of a solvent can lead to significantly lower conversion rates. For the synthesis of ethyl valerate, a reaction in heptane yielded a conversion of approximately 92%, whereas a solvent-free system with the same immobilized enzyme resulted in only 13% conversion. The soluble lipase showed no activity at all in the solvent-free system nih.gov.
Immobilized enzymes typically exhibit significantly greater stability across wider ranges of temperature and pH compared to their free counterparts nih.govekb.eg. This enhanced stability allows for reactions to be conducted under more rigorous conditions. For instance, an immobilized lipase from Aspergillus niger was found to be stable over a broader pH range and for longer incubation periods than the free enzyme ekb.eg.
In terms of catalytic performance, immobilized lipases often lead to higher product conversion. In the synthesis of ethyl valerate, an immobilized lipase achieved about 92% conversion, whereas the soluble form reached 82% under similar conditions nih.gov. A study on flavor ester production found that immobilized lipase resulted in acid conversion percentages between 65% and 85% in 60–90 minutes, a significant improvement over the soluble lipase mdpi.com. In some cases, the activity of an immobilized lipase can be dramatically higher; one study reported a 93-fold increase in activity for an immobilized lipase derivative compared to the free enzyme nih.govmdpi.com.
A major operational advantage of immobilized enzymes is the ease of separation from the reaction mixture, which simplifies product purification and allows for the straightforward recovery and reuse of the biocatalyst mdpi.com. In contrast, separating soluble enzymes requires more complex and costly downstream processing.
Table 3: Performance Comparison of Free vs. Immobilized Lipases
| Parameter | Free Lipase | Immobilized Lipase | Reference |
|---|---|---|---|
| Catalytic Activity | Lower conversion (~82% for ethyl valerate) | Higher conversion (~92% for ethyl valerate) | nih.gov |
| 45% conversion (isoamyl octanoate, 60 min) | 82.3% conversion (isoamyl octanoate, 60 min) | mdpi.com | |
| Specific activity: 2175 U/mg | Higher specific activity: 3275 U/mg | ekb.eg | |
| Stability (pH, Temp) | Less stable | More stable over broader pH and temperature ranges | nih.govekb.eg |
| Solvent-Free System | No catalytic activity observed | Low conversion (13% for ethyl valerate) | nih.gov |
| Recovery & Reuse | Difficult and costly to separate | Easy separation, allows for multiple reuses | mdpi.com |
Advantages and Challenges of Biocatalytic Production
The use of biocatalysis for producing compounds like this compound offers a compelling alternative to traditional chemical synthesis, rooted in the principles of green chemistry. However, the approach is not without its challenges.
Advantages:
Environmental Sustainability: Biocatalytic processes operate under mild conditions of temperature and pressure, leading to lower energy consumption and a reduced environmental footprint compared to conventional chemical methods catalysts.com. They utilize renewable resources and generate less hazardous waste mdpi.com.
"Natural" Labeling: Products synthesized using enzymes can often be labeled as "natural," which significantly increases their market value, particularly in the food and fragrance industries researchgate.net.
Safety: Biocatalysis avoids the use of harsh or toxic chemicals and extreme reaction conditions, making the processes inherently safer catalysts.com.
Process Efficiency: Immobilization allows for easy catalyst recovery and reuse, and the potential for continuous processes, which can increase productivity and reduce downtime mdpi.comresearchgate.net.
Challenges:
Cost of Enzymes: The high cost of purchasing or producing purified enzymes is a primary barrier to their large-scale industrial adoption mdpi.comnih.gov. While immobilization helps to mitigate this by allowing for reuse, the initial investment can be substantial.
Operational Stability: Although immobilization enhances stability, enzymes are still susceptible to deactivation over time, especially under non-optimal conditions. Loss of activity can occur due to factors like temperature, pH, organic solvents, or mechanical stress nih.gov.
Low Volumetric Productivity: Compared to some high-throughput chemical processes, enzymatic reactions can sometimes be slower, leading to lower volumetric productivity, which can be a limitation for the production of bulk chemicals mdpi.com.
Inhibition: Enzyme activity can be inhibited by high concentrations of substrates or products, which can limit the achievable conversion rates and requires careful process optimization nih.govredalyc.org.
Biosynthesis and Metabolic Pathways in Biological Systems
Natural Occurrence and Precursors
Endogenous Formation in Mammals and Plants
Ethyl isovalerate and its precursor, isovaleric acid, are naturally present in mammals, including humans. wikipedia.org Isovaleric acid is a component found in various foods, such as cheese, soy milk, and apple juice. wikipedia.org While the specific endogenous formation of this compound in mammals and plants is not as extensively documented as the pathways for isovalerate, the presence of both isovaleric acid and ethanol (B145695) in biological systems suggests the potential for enzymatic esterification.
Derivation from Branched-Chain Amino Acid Metabolism (e.g., Leucine (B10760876), Valine)
A primary source of isovalerate and its derivatives in biological systems is the catabolism of branched-chain amino acids (BCAAs), particularly leucine. wikipedia.orgwikipedia.orgnih.gov Leucine, isoleucine, and valine undergo initial transamination catalyzed by branched-chain aminotransferases (BCAT), resulting in the corresponding branched-chain α-keto acids. mdpi.comoup.com For leucine, this produces 2-ketoisocaproate. mdpi.com Valine is similarly converted to 2-ketoisovalerate. mdpi.comoup.com
Role of Isovaleryl-Coenzyme A as an Intermediate
Following the transamination of leucine, the branched-chain α-keto acid dehydrogenase (BCKDH) complex catalyzes the oxidative decarboxylation of 2-ketoisocaproate, yielding isovaleryl-Coenzyme A (isovaleryl-CoA). wikipedia.orgnih.govmdpi.com Isovaleryl-CoA is a key metabolic intermediate in the catabolic pathway of leucine. wikipedia.orgwikipedia.org This short-chain acyl-CoA thioester is crucial for mitochondrial energy metabolism and serves as a building block for various compounds, including iso-fatty acids. wikipedia.orgnih.govsigmaaldrich.com In the context of this compound biosynthesis, isovaleryl-CoA can be considered a direct precursor to isovaleric acid, which can then be esterified with ethanol.
The metabolic pathway for leucine degradation leading to isovaleryl-CoA involves the following key steps:
| Step | Enzyme | Substrate | Product |
| Transamination | Branched-chain aminotransferase (BCAT) | Leucine | 2-ketoisocaproate |
| Oxidative Decarboxylation | Branched-chain α-keto acid dehydrogenase (BCKDH) | 2-ketoisocaproate | Isovaleryl-CoA |
Microbial Biosynthesis Pathways
Alternative Isovaleryl Biosynthetic (AIB) Pathway in Myxobacteria (e.g., Stigmatella aurantiaca, Myxococcus xanthus)
In addition to the degradation of branched-chain amino acids, some microorganisms, particularly myxobacteria such as Stigmatella aurantiaca and Myxococcus xanthus, possess an alternative pathway for the biosynthesis of isovaleryl-CoA. nih.govresearchgate.netresearchgate.netresearchgate.netebi.ac.uk This route, known as the Alternative Isovaleryl Biosynthetic (AIB) pathway, is particularly active when leucine availability is limited. researchgate.netresearchgate.net The AIB pathway branches from the mevalonate (B85504) pathway, which is typically involved in isoprenoid biosynthesis. researchgate.netresearchgate.netebi.ac.ukcsic.esnih.govebi.ac.uk
Research has identified a gene cluster, the AIB operon, which encodes the enzymes involved in this alternative pathway in M. xanthus. researchgate.netcsic.es This operon is upregulated under conditions of starvation or in mutants with impaired leucine degradation, ensuring the continued production of isovaleryl-CoA for essential processes like the synthesis of iso-branched fatty acids and secondary metabolites. nih.govresearchgate.netebi.ac.ukcsic.esebi.ac.ukebi.ac.uk
Role of Mevalonate Pathway Intermediates (e.g., 3,3-Dimethylacryloyl-CoA)
The AIB pathway in myxobacteria utilizes intermediates of the mevalonate pathway to synthesize isovaleryl-CoA. A key intermediate in this alternative route is 3,3-dimethylacryloyl-Coenzyme A (3,3-dimethylacryloyl-CoA), also known as 3-methylcrotonyl-CoA. nih.govresearchgate.netebi.ac.ukscitoys.comnih.gov
The pathway involves the conversion of 3-hydroxy-3-methylglutaryl-Coenzyme A (HMG-CoA), a central intermediate of the mevalonate pathway, into 3,3-dimethylacryloyl-CoA. researchgate.netebi.ac.uknih.govebi.ac.uk This conversion involves a decarboxylation and dehydration reaction. researchgate.netebi.ac.uknih.gov Subsequently, 3,3-dimethylacryloyl-CoA is isomerized to 3-methylbut-3-enoyl-CoA, which is then converted to isovaleryl-CoA. ebi.ac.uknih.gov Enzymes encoded by the AIB operon, such as the 3-methylglutaconyl CoA decarboxylase (AibA/AibB) and a reductase (AibC), play crucial roles in these steps, facilitating the conversion of mevalonate pathway intermediates to isovaleryl-CoA. wikipedia.orgresearchgate.netcsic.esescholarship.org
The AIB pathway provides an alternative source of isovaleryl-CoA, demonstrating the metabolic flexibility of myxobacteria in obtaining this important building block.
| Step | Putative Enzyme(s) | Substrate | Product |
| Conversion from Mevalonate Pathway | (Involving decarboxylation/dehydration) | HMG-CoA | 3,3-Dimethylacryloyl-CoA |
| Isomerization | (Isomerase) | 3,3-Dimethylacryloyl-CoA | 3-Methylbut-3-enoyl-CoA |
| Conversion to Isovaleryl-CoA | (Reductase, e.g., AibC) | 3-Methylbut-3-enoyl-CoA | Isovaleryl-CoA |
Precursor Incorporation Studies (e.g., ^13C-labeled Acetate (B1210297), Deuterated Leucine)
While specific detailed studies on the incorporation of ^13C-labeled acetate or deuterated leucine directly into this compound were not extensively detailed in the search results, research on the metabolic origins of its precursor, isovaleric acid, indicates a link to leucine metabolism. Isovaleric acid is known to be an intermediary product in the metabolism of leucine in humans and other mammals wikipedia.orginchem.org. Studies using labeled precursors in broader metabolic investigations have demonstrated how carbon atoms from amino acids like leucine can be traced through metabolic pathways, contributing to the synthesis of various compounds, including branched-chain fatty acids like isovaleric acid.
Engineered Microbial Production (e.g., Saccharomyces cerevisiae)
Engineered microorganisms, such as Saccharomyces cerevisiae, have been explored for the production of flavor esters, including this compound biorxiv.orgbiocrick.com. These approaches often involve modifying metabolic pathways to enhance the availability of precursors (isovaleric acid and ethanol) and introduce or enhance esterifying enzyme activity. Saccharomyces cerevisiae is known to produce various esters that contribute to the flavor profile of fermented products biorxiv.orgbiocrick.com.
Heterologous Expression of Biosynthetic Pathways (e.g., AIB pathway from M. xanthus)
Heterologous expression of genes encoding enzymes involved in ester biosynthesis can be employed to enhance this compound production in microbial hosts. While the search results did not provide specific details on the direct use of an "AIB pathway from M. xanthus" for this compound production, the principle involves introducing genetic material from one organism (M. xanthus in this example, which is known to produce various secondary metabolites nih.gov) into another (e.g., Saccharomyces cerevisiae) to confer or enhance the ability to synthesize specific compounds. Engineered E. coli strains, for instance, have been modified with heterologous enzymes to produce short-chain esters via acyltransferase or esterase catalysis, using acyl-CoA and alcohol or organic acid and alcohol as precursors, respectively researchgate.net. This illustrates the general strategy of using heterologous expression for microbial ester production.
Impact on Intracellular Acyl-Coenzyme A Concentrations
The production of esters via acyltransferase often utilizes acyl-Coenzyme A (acyl-CoA) molecules as substrates researchgate.net. Engineering microbial pathways for increased ester production can impact the intracellular concentrations of various acyl-CoA pools. For this compound synthesis via this route, the availability of isovaleryl-Coenzyme A and ethanol would be crucial. Manipulating metabolic pathways can lead to either accumulation or depletion of specific acyl-CoA intermediates, thereby affecting the efficiency of heterologously expressed or native esterification enzymes. Acetyl-CoA is a key metabolic intermediate involved in various pathways, including the TCA cycle and fatty acid synthesis wikipedia.orgresearchgate.netnih.gov, and its levels, along with other acyl-CoAs, can be influenced by metabolic engineering efforts aimed at ester production.
Biotransformation and Degradation Pathways
This compound, as an ester, can undergo biotransformation and degradation in biological systems. The primary route of degradation involves hydrolysis.
Enzymatic Hydrolysis to Isovaleric Acid and Ethanol
Esters, including this compound, are generally expected to be hydrolyzed in biological systems, such as in the intestinal tract, blood, and liver of mammals inchem.org. This enzymatic hydrolysis breaks down this compound into its constituent components: isovaleric acid and ethanol inchem.org. This reaction is catalyzed by esterases.
Integration of Metabolites into Central Metabolic Cycles (e.g., Tricarboxylic Acid Cycle, Fatty Acid Pathway)
Following hydrolysis, the resulting metabolites, isovaleric acid and ethanol, enter central metabolic pathways for further processing and energy generation. Isovaleric acid, a branched-chain fatty acid, is metabolized through pathways involving beta-oxidation and cleavage, ultimately yielding metabolites that can enter the tricarboxylic acid (TCA) cycle inchem.org. The TCA cycle is a central metabolic hub that oxidizes acetyl-CoA (derived from carbohydrates, fatty acids, and amino acids) to produce ATP, NADH, and FADH2 researchgate.netnih.govbevital.no. Branched-chain acids like isovaleric acid participate in pathways that feed into the TCA cycle, leading to their complete metabolism to carbon dioxide inchem.org. Ethanol is primarily metabolized to acetaldehyde (B116499) and then to acetate, which can be converted to acetyl-CoA and enter the TCA cycle wikipedia.orgresearchgate.netnih.gov. Thus, the carbon atoms from this compound, after hydrolysis, can be channeled into both the fatty acid pathway and the TCA cycle for energy production or biosynthesis foodb.caresearchgate.netnih.govbevital.nohmdb.ca.
Influence of Microbial Metabolism (Yeast, Acetic Acid Bacteria) on Ester Formation and Flavor Development
Microbial metabolism, particularly that of yeasts and acetic acid bacteria, plays a significant role in the formation of esters, including this compound, which are crucial contributors to the flavor profiles of fermented foods and beverages such as fruit vinegar, wine, and Baijiu mdpi.commdpi.comnih.govstudysmarter.co.uk. These microorganisms facilitate the breakdown of various substrates, leading to the production of alcohols and organic acids that serve as precursors for ester synthesis mdpi.com.
Yeasts, notably Saccharomyces cerevisiae, are primary agents in alcoholic fermentation, converting sugars into ethanol and carbon dioxide mdpi.comstudysmarter.co.uk. Beyond this, yeast metabolism generates a variety of other volatile compounds, including higher alcohols, aldehydes, and esters, which contribute to the unique flavor characteristics of fermented products mdpi.comstudysmarter.co.uk. Ester formation in yeast can occur through enzymatic catalysis, primarily involving alcohol acetyltransferases (ATF) and ethanol hexanoyl transferases (EHT) nih.govmdpi.com. These enzymes facilitate the condensation of acetyl-CoA or acyl-CoA with alcohols nih.govmdpi.com. This compound, specifically, is an ethyl ester that can be formed during yeast fermentation nih.gov. It is noted for contributing an apple-like flavor nih.gov. The concentration of ethyl esters produced by yeast can be influenced by factors such as yeast strain, fermentation temperature, aeration levels, and sugar content nih.gov. Different yeast strains can produce distinct fermentation products, leading to nuanced differences in flavor profiles mdpi.comstudysmarter.co.uk. For instance, some non-Saccharomyces yeasts have shown potential in increasing ester content and improving aroma in fermented beverages researchgate.net.
Acetic acid bacteria (AAB), belonging to the family Acetobacteraceae, are essential in processes like vinegar production, where they oxidize ethanol to acetic acid mdpi.comftb.com.hrinflibnet.ac.in. While their primary role is acetic acid production, AAB also contribute to the flavor profile through the generation of various compounds, including esters mdpi.comftb.com.hr. Acetate esters, which are formed through the esterification of acetic acid and alcohols, are significant contributors to fruity aromas in products like fruit vinegar mdpi.comnih.gov. AAB, in conjunction with other microbes like Brettanomyces yeasts, can participate in the formation of ethyl acetate, another important ester for flavor ftb.com.hrfrontiersin.org. The interaction between yeast and acetic acid bacteria in mixed fermentations can lead to a complex array of flavor compounds mdpi.com.
Research highlights the importance of controlling microbial activity to achieve desired flavor profiles. For example, in fruit vinegar fermentation, yeast and Acetobacter work together to develop distinct flavors mdpi.comresearchgate.net. Studies on aged coconut water vinegar identified this compound and ethyl phenylacetate (B1230308) as key volatile compounds with high odor activity values, contributing almond and banana aromas mdpi.comnih.gov. The production of esters is a complex process influenced by the specific microbial strains present, the fermentation conditions, and the availability of precursors mdpi.comnih.govfrontiersin.org.
Biological Roles and Functional Significance Excluding Dosage Information
Contribution to Aroma and Flavor Profiles in Natural Products
The pleasant, fruity scent of ethyl isovalerate, often described as being similar to apples, pineapple, or berries, makes it a key contributor to the natural aroma and flavor of many plant-derived products and fermented goods. guidechem.comnih.govperfumersworld.comwikipedia.org
This compound is a naturally occurring volatile compound found in a wide array of fruits, where it enhances their characteristic sensory profiles. perfumerflavorist.com It is a component of the aroma complex in fruits such as apples, strawberries, mangoes, and kiwi. perfumerflavorist.com Its presence is not limited to fruits; the compound has also been identified in other organisms like Artemisia thuscula and Humulus lupulus (hops). nih.gov
In the realm of fermented beverages, this compound is an important ester that contributes to the desired "fruity" notes. It is one of several esters, including ethyl acetate (B1210297), ethyl hexanoate, and ethyl octanoate, identified in the headspace of wines, such as Malbec. consultorastg.com In cherry wines, its concentration has been observed to increase during sequential fermentation processes. nih.gov The formation of this compound and other fatty acid ethyl esters in beverages like wine and beer occurs through the metabolism of yeast during alcoholic fermentation, where fatty acids or fusel acids are esterified with ethanol (B145695). nih.gov
| Product Category | Specific Examples | Associated Aroma/Flavor Contribution |
|---|---|---|
| Fruits | Apple, Pineapple, Strawberry, Mango, Kiwi, Lychee, Cherimoya | Fruity, sweet, adds depth and impact. perfumersworld.comperfumerflavorist.com |
| Fermented Beverages | Wine (e.g., Malbec), Beer (especially Lambic styles) | Contributes to overall fruitiness and aromatic complexity. consultorastg.commdpi.com |
| Other Plants | Hops (Humulus lupulus), Artemisia thuscula | Part of the plant's natural volatile profile. nih.gov |
Microbial activity is a primary driver in the development of flavor profiles in fermented products, and certain yeasts are particularly influential in the production of this compound. Brettanomyces yeasts, while often considered spoilage organisms in winemaking due to their production of volatile phenols, play a crucial role in creating the complex and desirable flavors in specific styles of beer, such as Belgian Lambics. mdpi.comresearchgate.net
These yeasts possess a highly versatile metabolism and can produce a diverse range of aromatic compounds, including various volatile esters. researchgate.netucanr.edu Brettanomyces bruxellensis, for instance, has been investigated for its potential to produce valuable flavor and aroma metabolites through the fermentation of fruit and vegetable by-products like apple and carrot pomace. mdpi.com This yeast's ability to synthesize esters contributes significantly to the final sensory characteristics of the beverage, modulating the aroma from undesirable to pleasantly complex and fruity, depending on the strain and fermentation conditions. nih.govnih.gov
Post-harvest conditions and treatments can significantly alter the chemical composition and sensory quality of fruits, vegetables, and their derived products. ishs.org The production of volatile esters like this compound is sensitive to these factors.
In winemaking, the concentration of ethanol is a critical post-fermentation factor that influences the aroma profile. Research on Malbec wines has shown that variations in ethanol levels can change the headspace composition of volatile compounds. consultorastg.com Specifically, the relative contribution and sensory perception of esters, including this compound, can be altered, with higher alcohol levels sometimes suppressing fruity notes. consultorastg.com
More broadly, post-harvest treatments applied to fresh produce, such as controlled atmosphere storage or the application of chemical preservatives, are designed to manage ripening and decay. nih.govekb.eg These treatments affect the underlying physiological and biochemical processes within the fruit, including the synthesis of aroma precursors like amino acids and fatty acids, as well as the enzymatic activity responsible for ester formation. mdpi.commdpi.com Consequently, these interventions can indirectly influence the final concentration of volatile esters like this compound in the product.
Role as a Chemical Intermediate in the Synthesis of Bioactive Compounds
Beyond its importance in flavors and fragrances, this compound serves as a versatile chemical intermediate in organic synthesis. Its structure provides a useful scaffold for the creation of more complex molecules, particularly within the pharmaceutical industry. chemimpex.com
This compound is employed as a starting material or intermediate in the synthesis of various pharmaceutical compounds. chemimpex.com It can be used in multi-step syntheses to build parts of a larger active pharmaceutical ingredient (API). Its role as an intermediate is valued for its ability to contribute to the final structure of medications, potentially enhancing their stability or efficacy. chemimpex.com The availability of this compound from chemical suppliers catering to the pharmaceutical sector underscores its utility in this field. buyersguidechem.com
A key application of this compound as a chemical intermediate is in the synthesis of its halogenated derivatives, such as ethyl α-bromoisovalerate (also known as ethyl 2-bromo-3-methylbutanoate). nih.gov This transformation is typically achieved through the bromination of the parent ester. Ethyl α-bromoisovalerate is itself a valuable synthetic intermediate. For example, it has been explored for use as a chemical vector for DNA, facilitating the introduction of genes into bacteria for recombinant DNA technologies, a process with therapeutic implications. biosynth.com The synthesis of such derivatives highlights the role of this compound as a foundational block for producing compounds with specific biological or therapeutic functions. orgsyn.orgmolbase.com
Compound Reference Table
| Compound Name | Synonym(s) | Chemical Formula |
|---|---|---|
| This compound | Ethyl 3-methylbutanoate | C₇H₁₄O₂ |
| Ethanol | Ethyl alcohol | C₂H₆O |
| Isovaleric acid | 3-Methylbutanoic acid | C₅H₁₀O₂ |
| Ethyl α-bromoisovalerate | Ethyl 2-bromo-3-methylbutanoate | C₇H₁₃BrO₂ |
| Ethyl acetate | - | C₄H₈O₂ |
| Ethyl hexanoate | - | C₈H₁₆O₂ |
| Ethyl octanoate | - | C₁₀H₂₀O₂ |
| 4-Ethylphenol | 4-EP | C₈H₁₀O |
| 4-Ethylguaiacol | 4-EG | C₉H₁₂O₂ |
Broader Biological Implications
This compound, a significant organic compound, possesses broader biological implications that extend to its role as a metabolite and its potential in biotechnological applications. This section explores its presence in natural systems and its promise in the generation of bio-resources.
Status as a Metabolite in Biological Systems
This compound is recognized as a metabolite in various biological systems. nih.gov It is classified as a fatty acid ester, which is a carboxylic ester derivative of a fatty acid. hmdb.camcdb.ca Specifically, it is the fatty acid ethyl ester of isovaleric acid. nih.gov As a metabolite, it has been identified in a range of organisms. nih.gov
This compound exists in all eukaryotes, from yeast to humans. mcdb.ca It is characterized as a very hydrophobic molecule that is practically insoluble in water. hmdb.camcdb.ca Its presence has been reported in organisms such as Artemisia thuscula and Humulus lupulus. nih.gov The Human Metabolome Database (HMDB) also lists it, indicating its relevance in human metabolic processes. hmdb.ca
Potential in Biotechnological Resource Generation (e.g., Biofuels)
The biotechnological production of esters like this compound is an area of growing interest, offering a more sustainable alternative to chemical synthesis. mdpi.com Biocatalytic synthesis, utilizing enzymes such as lipases, is favored in the flavor and fragrance industries due to its selectivity, specificity, and the production of purer products under mild conditions. researchgate.net
Research has demonstrated the successful synthesis of this compound through the enzymatic esterification of isovaleric acid and ethanol, catalyzed by immobilized lipase (B570770) from Rhizomucor miehei. researchgate.net Another study utilized Candida rugosa lipase for its production. researchgate.net Furthermore, the biosynthesis of various esters has been engineered in microorganisms like Escherichia coli. nih.gov While direct, extensive research on this compound as a biofuel is not widely documented, the broader class of fatty acid ethyl esters and long-chain alkyl esters are considered potential replacements for diesel fuel, suggesting a possible future application for compounds like this compound. nih.gov
Research Findings on this compound
| Research Area | Key Finding | Organism/System Used | Reference |
| Metabolism | Identified as a fatty acid ethyl ester metabolite. | Eukaryotes (including plants and humans) | nih.govhmdb.camcdb.ca |
| Biotechnological Synthesis | Catalyzed the esterification of isovaleric acid and ethanol to produce this compound. | Immobilized lipase from Rhizomucor miehei | researchgate.net |
| Biotechnological Synthesis | Investigated for the production of this compound, a fruity flavor ester. | Candida rugosa lipase | researchgate.net |
| Ester Biosynthesis | Engineered pathways for the production of various esters from glucose. | Escherichia coli | nih.gov |
Advanced Analytical Methodologies for Detection and Quantification
Chromatographic Separation Techniques
Chromatographic methods are fundamental to the separation and analysis of volatile organic compounds (VOCs) like ethyl isovalerate from complex mixtures. These techniques leverage the differential partitioning of compounds between a stationary phase and a mobile phase to achieve separation.
Gas chromatography is a cornerstone technique for the analysis of thermally stable and volatile compounds such as this compound. In GC, a gaseous mobile phase carries the sample through a column containing a stationary phase. The separation is based on the compound's boiling point and its interaction with the stationary phase. For qualitative analysis, the retention time—the time it takes for a compound to travel through the column—is a characteristic parameter for identification under specific chromatographic conditions.
Quantitative analysis of this compound using GC typically involves the use of a Flame Ionization Detector (FID), which offers high sensitivity and a wide linear range. By creating a calibration curve with standards of known this compound concentrations, the concentration in an unknown sample can be accurately determined. The Kovats retention index is another tool used in GC to standardize retention times, aiding in the identification of compounds across different systems. For this compound, the Kovats retention index has been reported on various stationary phases, such as DB-5. pherobase.com
Table 1: Gas Chromatography Parameters for this compound Analysis
| Parameter | Typical Value/Condition |
| Column Type | Capillary column (e.g., DB-5, HP-5MS) |
| Injector Temperature | 250 °C |
| Oven Temperature Program | Initial temp. 40-60 °C, ramped to 200-250 °C |
| Carrier Gas | Helium or Hydrogen |
| Detector | Flame Ionization Detector (FID) |
| Kovats Retention Index (DB-5) | ~839-849 |
Note: Specific parameters can vary depending on the sample matrix and analytical objectives.
For highly complex samples where single-dimension GC may not provide sufficient resolution, comprehensive two-dimensional gas chromatography (GC × GC) is a powerful alternative. ives-openscience.euchemistry-matters.comwiley.com This technique utilizes two columns with different stationary phase selectivities connected by a modulator. The modulator traps small, sequential fractions of the effluent from the first column and then rapidly re-injects them onto the second, shorter column. This results in a significant increase in peak capacity and enhanced separation of co-eluting compounds. wiley.comgcms.cz
The application of GC × GC is particularly beneficial in the analysis of food and beverage volatiles, environmental samples, and petroleum products, where this compound may be present among hundreds or even thousands of other compounds. chemistry-matters.comcopernicus.orgnih.gov The structured nature of GC × GC chromatograms, where chemically similar compounds elute in specific regions of the two-dimensional plot, aids in the identification of unknown analytes. chemistry-matters.com Studies on Chinese rice wine have demonstrated the superior separation capabilities of GC × GC compared to conventional GC/MS for characterizing volatile profiles. biocrick.com
The coupling of gas chromatography with mass spectrometry (GC-MS) provides a robust method for both the separation and definitive identification of volatile compounds. As components elute from the GC column, they enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum is a unique fragmentation pattern that serves as a "fingerprint" for the molecule.
The mass spectrum of this compound exhibits characteristic fragments that allow for its unambiguous identification. nih.govhmdb.cafoodb.ca By comparing the obtained mass spectrum with libraries of known spectra (e.g., NIST, Wiley), the identity of this compound can be confirmed with a high degree of confidence. nih.gov This technique is widely used for the qualitative and quantitative analysis of this compound in various applications, from food chemistry to metabolomics. researchgate.netnih.gov
Table 2: Key Mass Spectral Peaks for this compound (Electron Ionization)
| Mass-to-Charge Ratio (m/z) | Relative Intensity (%) | Putative Fragment Ion |
| 88 | ~100 | [CH3CH2OC(OH)CH2]+ |
| 85 | ~78 | [CH(CH3)2CH2CO]+ |
| 57 | ~67 | [C4H9]+ |
| 60 | ~48 | [CH3CH2OH]+ |
| 43 | ~30 | [C3H7]+ |
Source: Adapted from PubChem CID 7945. nih.gov Intensities are approximate and can vary between instruments.
Spectroscopic Characterization Techniques
Spectroscopic methods are indispensable for elucidating the molecular structure and dynamics of this compound. These techniques probe the interactions of the molecule with electromagnetic radiation, yielding detailed information about its functional groups, rotational properties, and conformational landscape.
Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification
Fourier Transform Infrared (FT-IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. The FT-IR spectrum of this compound exhibits characteristic absorption bands that correspond to the vibrational modes of its specific bonds.
The most prominent feature in the spectrum is the strong absorption band associated with the carbonyl (C=O) group of the ester, which typically appears in the range of 1750-1735 cm⁻¹ for aliphatic esters. orgchemboulder.comdocbrown.info Another key region is the C-O stretching vibration, which for esters, presents as two or more bands between 1300-1000 cm⁻¹. orgchemboulder.com Additionally, the spectrum shows C-H stretching vibrations from the alkyl portions of the molecule (ethyl and isovaleryl groups) in the 3000-2850 cm⁻¹ region. docbrown.infovscht.cz The unique pattern of absorptions in the fingerprint region (below 1500 cm⁻¹) allows for the definitive identification of this compound when compared against a reference spectrum. docbrown.info
Table 1: Characteristic FT-IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Bond Vibration | Functional Group |
|---|---|---|
| ~2970-2850 | C-H Stretch | Alkyl (CH₃, CH₂, CH) |
| ~1740 | C=O Stretch | Ester |
| ~1470 | C-H Bend | Alkyl (CH₃, CH₂) |
| ~1240 | C-O Stretch | Ester |
Note: The exact positions of the peaks can vary slightly depending on the sample state and measurement conditions.
Microwave Spectroscopy for Rotational Constants and Conformational Analysis
Microwave spectroscopy offers exceptionally high resolution for studying the rotational transitions of molecules in the gas phase, enabling the precise determination of molecular geometry and the analysis of different conformational isomers. nih.gov Studies on this compound using molecular beam Fourier transform microwave spectroscopy have successfully identified and characterized its most abundant conformer. chemicalbook.com
This technique allows for the determination of highly accurate rotational constants (A, B, C), which are inversely related to the molecule's moments of inertia around its principal axes. By comparing experimentally determined rotational constants with those calculated for theoretically predicted structures, the specific conformation of the molecule present in the molecular beam can be identified. For this compound, this combined experimental and theoretical approach has been crucial in unraveling its conformational preferences. chemicalbook.com
Quantum Chemical Calculations in Spectroscopic Data Interpretation
The interpretation of complex spectroscopic data, such as that obtained from microwave spectroscopy, is greatly enhanced by the use of quantum chemical calculations. chemicalbook.com For this compound, ab initio and density functional theory (DFT) methods are employed to predict the geometries and relative energies of its various possible conformers. chemicalbook.com
Initial calculations at the MP2/6-311++G** level of theory were found to be insufficient for accurately predicting the rotational constants that matched experimental results for this compound. chemicalbook.com More advanced methods, including MP3, MP4, CCSD, and B3LYP with the same basis set, were required to achieve good agreement between the calculated rotational constants of the lowest energy conformer and those obtained from the microwave spectrum. chemicalbook.com This highlights the symbiotic relationship between high-resolution spectroscopy and high-level theoretical calculations, which together provide a detailed and reliable picture of the molecule's structure. chemicalbook.com
Challenges in Multianalyte and Complex Matrix Analysis
The analysis of this compound is often performed on complex samples such as food, beverages, and biological fluids. These matrices contain numerous other compounds that can interfere with the detection and quantification of the target analyte, presenting significant analytical challenges.
Matrix Effects in Mass Spectrometry (e.g., LC-MS/MS)
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and selective technique for quantitative analysis. However, it is susceptible to matrix effects, which are the alteration of ionization efficiency for the target analyte due to co-eluting compounds from the sample matrix. nih.govchromatographyonline.com This phenomenon can lead to either ion suppression (a decrease in signal) or ion enhancement (an increase in signal), both of which compromise the accuracy and reproducibility of the quantification. chromatographyonline.comnih.gov
When analyzing this compound in samples like fruit juices or alcoholic beverages, endogenous components such as sugars, acids, and phenols can co-elute and interfere with its ionization in the mass spectrometer's source. chromatographyonline.com Strategies to mitigate matrix effects are essential and include:
Effective Sample Preparation: Implementing thorough cleanup steps (e.g., solid-phase extraction) to remove interfering components. nih.gov
Chromatographic Separation: Optimizing the LC method to separate this compound from matrix components.
Use of Internal Standards: Employing stable isotope-labeled internal standards is the most effective way to compensate for matrix effects, as the standard experiences similar suppression or enhancement to the analyte. nih.gov
Matrix-Matched Calibration: Preparing calibration standards in a blank matrix that is identical to the sample matrix to ensure that standards and samples are affected similarly. chromatographyonline.com
Development of High-Throughput and Sensitive Methodologies
In fields like food quality control and metabolomics, there is a growing demand for methods that can process a large number of samples quickly (high-throughput) while maintaining high sensitivity. High-throughput screening (HTS) utilizes automated instrumentation and specialized software to accelerate experimentation and testing. nih.govyoutube.comresearchgate.net
Developing such methods for this compound involves several considerations:
Miniaturization: Using smaller sample volumes and microplate formats (e.g., 96- or 384-well plates) to increase sample throughput. researchgate.net
Automation: Employing robotic systems for sample handling, extraction, and injection to ensure consistency and speed. youtube.com
Fast Chromatography: Utilizing techniques like Ultra-High-Performance Liquid Chromatography (UHPLC) with shorter columns or faster gradients to reduce analysis time per sample.
Sensitive Detection: Coupling fast separation techniques with highly sensitive mass spectrometers allows for the detection of trace levels of this compound, which is crucial for aroma and off-flavor analysis.
Direct analysis techniques, such as membrane introduction mass spectrometry (MIMS), are also being explored for the rapid screening of volatile compounds like this compound in complex samples, reducing or eliminating the need for chromatographic separation. uvic.ca The continual development of these methodologies is vital for efficient and reliable monitoring of this compound in various applications.
Structure Activity Relationship Sar and Computational Studies
Molecular Structure and Conformational Analysis
The precise three-dimensional structure of a molecule is fundamental to understanding its chemical behavior and biological activity. For ethyl isovalerate, a combination of computational and experimental techniques has been employed to elucidate its molecular geometry and conformational preferences.
Quantum chemical calculations are powerful tools for predicting molecular structures. austinpublishinggroup.com For this compound, both ab initio and Density Functional Theory (DFT) methods have been utilized to investigate its various conformers. acs.org
Initial calculations at the MP2/6-311++G** level of theory identified 21 different trans conformations. acs.org One conformer was found to have C_s symmetry, while the remaining 20 existed as 10 pairs of enantiomers, which are indistinguishable by microwave spectroscopy as they share the same rotational constants. acs.org However, the rotational constants predicted at this level of theory did not align well with experimental data, with deviations of up to 10% for some constants, suggesting the need for more advanced computational methods for this particular molecule. acs.org
To achieve better agreement with experimental findings, further calculations were performed using higher levels of theory, including MP3/6-311++G, MP4/6-311++G , and CCSD/6-311++G, as well as DFT calculations with the B3LYP/6-311++G method. acs.org These more advanced methods provided a consistent set of rotational constants that were distinctly different from the initial MP2 results. The geometry optimized at the B3LYP/6-311++G** level for the lowest energy conformer showed good agreement with the experimentally determined rotational constants. acs.org
Table 1: Comparison of Calculated and Experimental Rotational Constants (MHz) for the Observed Conformer of this compound
| Method | A (MHz) | B (MHz) | C (MHz) |
|---|---|---|---|
| Experimental | 3157.0734 | 1231.8153 | 1003.5432 |
| B3LYP/6-311++G | 3155.2 | 1231.4 | 1004.8 |
| MP2/6-311++G (Conformer 4/5) | 3450.7 | 1350.3 | 1101.4 |
Data sourced from Stahl et al. (2010). acs.org
The microwave spectrum of this compound was observed using molecular beam Fourier transform microwave spectroscopy to precisely determine its rotational and centrifugal distortion constants. acs.org The analysis of the spectrum allowed for the unambiguous identification of the most abundant conformer present in the molecular beam under experimental conditions.
A total of 194 hyperfine components of 52 rotational transitions were measured and fitted. nih.gov This detailed analysis yielded highly accurate rotational constants (A, B, and C) and a set of quartic centrifugal distortion constants (Δ_J, Δ_JK, Δ_K, δ_J, and δ_K) according to Watson's A-reduced asymmetric rotor Hamiltonian. nih.gov These experimental constants provide a benchmark for validating the accuracy of quantum chemical calculations. acs.orgnih.gov
Table 2: Experimental Rotational and Centrifugal Distortion Constants for the Main Conformer of this compound
| Constant | Value |
|---|---|
| A | 3157.0734(24) MHz |
| B | 1231.8153(12) MHz |
| C | 1003.5432(11) MHz |
| Δ_J | 0.380(14) kHz |
| Δ_JK | 1.59(11) kHz |
| Δ_K | -1.0(4) kHz |
| δ_J | 0.103(12) kHz |
| δ_K | 0.7(4) kHz |
Data sourced from Stahl et al. (2010). acs.org
Quantitative Structure-Activity Relationship (QSAR) Modeling
QSAR models are mathematical relationships that correlate the chemical structure of a compound with its biological activity. ucsb.edu These models are widely used in toxicology to predict the effects of chemicals on various organisms.
The toxicity of a wide range of organic compounds, including esters, to the aquatic ciliate Tetrahymena pyriformis is a well-studied endpoint for QSAR modeling. nih.govmdpi.com The goal of these models is to predict the 50% growth inhibitory concentration (IGC50). mdpi.comnih.gov Large datasets, some containing over 900 unique compounds, have been compiled to develop and validate robust QSAR models. nih.govunc.edu
Various statistical methods, such as Multiple Linear Regression (MLR) and Radial Basis Function Neural Networks (RBFNN), are employed to build these predictive models. mdpi.com For instance, in studies of substituted aromatic compounds, QSAR models have been developed by grouping compounds based on their functional groups to improve predictive accuracy. mdpi.com These models demonstrate high statistical robustness and external predictivity, making them reliable tools for computational toxicology. nih.govmdpi.com Collaborative efforts involving multiple independent research groups have been undertaken to systematically develop and validate consensus models, which often show higher prediction accuracy than individual models. nih.gov
The predictive power of a QSAR model depends on the selection of appropriate molecular descriptors, which are numerical values that quantify different aspects of a molecule's structure. ucsb.eduresearchgate.net These descriptors can be categorized based on the information they encode, such as constitutional, electronic, or topological properties. ucsb.eduresearchgate.net
For predicting toxicity, descriptors related to a molecule's size, shape, and electronic character are often crucial.
Molecular Compressibility: This descriptor relates to the bulk properties of a molecule and can be important for understanding how a compound interacts with a biological medium.
Ovality: This is a shape descriptor that quantifies the deviation of a molecule's shape from a perfect sphere. It influences how a molecule can fit into a receptor site or traverse a biological membrane.
Other important descriptors used in toxicity QSAR models include quantum-chemical parameters like the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), which relate to the molecule's reactivity. ucsb.edu The selection of a set of relevant descriptors is a critical step in developing a successful QSAR model that can accurately predict the biological activity of new or untested compounds.
Influence of Stereochemistry and Substituent Effects on Reactivity and Biological Function (e.g., Diphenylethylene Derivatives)
The stereochemistry and specific substituents on a molecule can profoundly influence its reactivity and biological function. Different conformers, or stereoisomers, of a molecule like this compound can exhibit different interaction profiles with biological receptors due to their unique three-dimensional shapes. As established in the conformational analysis, this compound can exist in multiple conformations, and the lowest-energy state is the one most likely to be observed interacting in a biological system. acs.org
Substituent effects refer to how the replacement of one atom or group with another affects a molecule's properties. In the context of esters, modifying the length or branching of the alkyl chains (both the isovalerate and the ethyl groups) would alter its physicochemical properties, such as lipophilicity (related to logP), size, and electronic distribution. These changes, in turn, would affect its biological activity, a principle that is the foundation of QSAR modeling. For example, increasing the length of the alkyl chain generally increases lipophilicity, which can affect how the molecule is absorbed, distributed, and metabolized in an organism.
The provided example of diphenylethylene derivatives illustrates this concept in a different class of compounds, where substituents on the phenyl rings dramatically alter the biological activity, such as their function as estrogen receptor modulators. The same fundamental principles apply to esters like this compound: even small changes to the structure, such as the position of a methyl group or the length of the ester chain, can lead to significant changes in biological function, including toxicity or aroma profile.
Environmental Considerations and Research
Ecological Fate Assessment
The ecological fate of a chemical is determined by how it moves and transforms in the environment. For ethyl isovalerate, its relatively low molecular weight and ester functional group are key determinants of its environmental behavior.
This compound is anticipated to degrade in the environment through both biotic and abiotic processes. As an ester, it is susceptible to hydrolysis, which is a primary abiotic degradation pathway in aquatic environments. This process involves the cleavage of the ester bond to form isovaleric acid and ethanol (B145695). The rate of hydrolysis is dependent on the pH of the water, with faster degradation occurring under alkaline conditions.
In addition to chemical hydrolysis, biodegradation is a significant pathway for the removal of this compound from the environment. Esters are generally known to be biodegradable echochemgroup.com. Microorganisms in soil and water can utilize this compound as a carbon source, breaking it down into simpler, less harmful substances. The aerobic biodegradation of esters typically proceeds through the action of esterases, which catalyze the hydrolysis to the corresponding alcohol and carboxylic acid. These products, ethanol and isovaleric acid, are readily metabolized further by a wide range of microorganisms.
In the atmosphere, volatile organic compounds like this compound are primarily degraded by reaction with photochemically produced hydroxyl (OH) radicals. The rate of this reaction determines the atmospheric lifetime of the compound. For similar esters, the dominant initial reaction is hydrogen abstraction from the alkyl groups, leading to the formation of organic radicals that subsequently react with other atmospheric constituents.
Table 1: Predicted Environmental Degradation of this compound
| Environmental Compartment | Primary Degradation Pathway | Expected Byproducts | Influencing Factors |
|---|---|---|---|
| Water | Hydrolysis, Biodegradation | Isovaleric acid, Ethanol | pH, Temperature, Microbial population |
| Soil | Biodegradation | Isovaleric acid, Ethanol | Microbial population, Soil moisture, Temperature |
| Air | Photochemical oxidation by OH radicals | Carbonyl compounds, Carbon dioxide | Sunlight intensity, Concentration of OH radicals |
The potential for a chemical to bioaccumulate in organisms is often estimated using its octanol-water partition coefficient (LogKow). A high LogKow value suggests a greater tendency for a chemical to partition into fatty tissues. For this compound, an estimated LogKow of 2.27 suggests a low to moderate potential for bioaccumulation. Quantitative Structure-Activity Relationship (QSAR) models, such as the US EPA's EPI Suite™, can be used to predict the bioconcentration factor (BCF), which is a more direct measure of bioaccumulation potential in aquatic organisms. Based on its LogKow, the BCF for this compound is predicted to be low, suggesting it is unlikely to significantly accumulate in the food chain.
The mobility of a chemical in soil is governed by its tendency to adsorb to soil particles. This is quantified by the soil organic carbon-water partitioning coefficient (Koc). Chemicals with low Koc values are more likely to be mobile in soil and have the potential to leach into groundwater. The Koc of this compound can be estimated using its LogKow. The estimated Koc value for this compound suggests that it has high to moderate mobility in soil. This indicates that if released into the soil, this compound has the potential to move through the soil profile and may reach groundwater.
Table 2: Predicted Bioaccumulation and Soil Mobility of this compound
| Parameter | Predicted Value | Implication |
|---|---|---|
| LogKow | 2.27 (estimated) | Low to moderate potential for bioaccumulation |
| Bioconcentration Factor (BCF) | Low (estimated) | Unlikely to significantly bioaccumulate in aquatic organisms |
| Soil Adsorption Coefficient (Koc) | High to moderate mobility (estimated) | Potential to leach into groundwater |
Environmental Impact Assessment
The environmental impact of this compound is assessed by evaluating its toxicity to aquatic organisms and establishing its environmental hazard classification. This information is crucial for implementing appropriate risk management measures.
According to available Safety Data Sheets, this compound is classified as a Flammable Liquid (Category 3) and causes skin irritation (Category 2) fao.orgacewaste.com.au. Some sources state that it has no environmental hazards fao.org. However, a comprehensive environmental hazard classification would require specific ecotoxicity data. In the absence of such data, a precautionary approach should be taken when handling and releasing this chemical into the environment.
Table 3: GHS Hazard Classification of this compound
| Hazard Class | Hazard Category | Hazard Statement |
|---|---|---|
| Flammable liquids | Category 3 | H226: Flammable liquid and vapor |
| Skin corrosion/irritation | Category 2 | H315: Causes skin irritation |
| Environmental Hazard | Not classified (Data lacking) | - |
Proper waste management and disposal of this compound are essential to minimize its potential impact on the environment and to ensure the safety of personnel. As a flammable liquid, specific precautions must be taken for its storage and disposal northwestern.eduenva.combu.eduumd.edu.
In an industrial setting, large quantities of this compound waste should be managed as hazardous waste. Disposal should be carried out by a licensed waste disposal company, and the preferred method is incineration in a chemical incinerator equipped with an afterburner and scrubber chemsafetypro.com. This ensures the complete destruction of the compound and minimizes the release of harmful substances into the atmosphere. Recycling or recovery of the solvent may also be an option, depending on the purity of the waste stream and the availability of suitable facilities.
In a laboratory setting, small quantities of this compound waste should be collected in appropriately labeled, sealed, and compatible containers northwestern.eduemsllcusa.comotago.ac.nzcanterbury.ac.nz. It is crucial to segregate it from incompatible materials, particularly strong oxidizing agents, acids, and bases, to prevent dangerous reactions otago.ac.nz. The collected waste should then be disposed of through the institution's hazardous waste management program. Pouring this compound down the drain is not recommended due to its flammability and potential to harm aquatic life. Empty containers that have held this compound should be triple-rinsed with a suitable solvent, and the rinsate collected as hazardous waste before the container is discarded or recycled otago.ac.nzcanterbury.ac.nz.
Table 4: Waste Management and Disposal Considerations for this compound
| Setting | Key Considerations | Recommended Disposal Method |
|---|---|---|
| Industry | - Handle as hazardous waste
| - Incineration by a licensed waste disposal company
|
| Research Laboratory | - Collect in labeled, sealed, and compatible containers
| - Disposal through institutional hazardous waste program
|
Emerging Research Frontiers and Future Directions
Advanced Bioprocess Engineering for Sustainable Production
The increasing demand for natural and sustainably produced chemicals has spurred research into advanced bioprocess engineering for the synthesis of compounds like ethyl isovalerate. Current frontiers focus on the development of highly efficient and environmentally friendly biocatalytic and microbial fermentation processes.
Development of Novel Biocatalysts and Immobilization Strategies
The enzymatic synthesis of this compound, typically through the esterification of isovaleric acid and ethanol (B145695), is a key area of research. Lipases are the most commonly employed biocatalysts for this reaction. To enhance the economic viability and sustainability of this process, researchers are focusing on the development of novel biocatalysts and advanced immobilization techniques.
Immobilization of lipases on various support materials offers several advantages, including enhanced stability, reusability, and ease of separation from the reaction mixture. Recent studies have explored a range of matrices for lipase (B570770) immobilization, including magnetic nanoparticles and ion exchange resins, to improve the efficiency of this compound synthesis. For instance, the use of surfactant-coated lipases immobilized on magnetic nanoparticles has shown promise in creating highly active and stable biocatalysts.
A significant advancement in this area is the enhancement of biocatalyst activity through the use of ionic additives and specialized supports. Research has demonstrated that immobilizing lipase from Thermomyces lanuginosus (TLL) onto Q-Sepharose®, an ion exchange support, in the presence of sodium dodecyl sulfate (SDS), can lead to a 93-fold increase in activity compared to the free enzyme. nih.gov Such novel derivatives have achieved results comparable to commercial biocatalysts while using significantly less enzyme, which could dramatically reduce production costs. nih.gov
| Biocatalyst | Support Material | Key Findings |
| Rhizomucor miehei lipase (Lipozyme IM-20) | Macroporous acrylic resin | Optimized conditions for high-yield synthesis of this compound in n-hexane. nih.gov |
| Candida antarctica lipase B (CALB) | Lewatit® VPOC1600 (commercial) | Used as a benchmark in studies; can be surpassed in efficiency by newer derivatives. nih.gov |
| Thermomyces lanuginosus lipase (TLL) | Q-Sepharose® with SDS | 93-fold increase in activity compared to the free enzyme. nih.gov |
Metabolic Engineering for Enhanced Biosynthesis in Microbial Hosts
Metabolic engineering of microbial hosts, such as Escherichia coli and Saccharomyces cerevisiae, presents a promising avenue for the de novo biosynthesis of this compound from renewable feedstocks. The core strategy involves engineering the host's metabolic pathways to channel carbon flux towards the synthesis of the precursor, isovaleric acid, which can then be esterified to this compound.
Key metabolic engineering strategies include:
Overexpression of key enzymes: Enhancing the expression of enzymes in the isovalerate biosynthesis pathway, such as those involved in the conversion of 2-ketoisovalerate.
Deletion of competing pathways: Removing or downregulating metabolic pathways that divert precursors away from isovalerate production.
Cofactor balancing: Optimizing the intracellular availability of cofactors like NADPH and NADH, which are crucial for the enzymatic reactions in the biosynthetic pathway.
For example, research on E. coli has demonstrated that by deleting competing metabolic routes and overexpressing key enzymes, the production of 2-ketoisovalerate, a direct precursor to isovaleric acid, can be significantly increased. nih.gov Similarly, in S. cerevisiae, the native pathway for isobutanol production, which shares intermediates with isovalerate synthesis, has been a target for metabolic engineering. pherobase.com While the direct microbial production of this compound is still an emerging field, the successful engineering of high-titer isovalerate production lays a strong foundation for future work. The introduction of a suitable alcohol acyltransferase (AAT) enzyme would be the final step to convert the microbially produced isovaleric acid and bioethanol into this compound.
| Microbial Host | Precursor Compound | Key Metabolic Engineering Strategies |
| Escherichia coli | 2-Ketoisovalerate | Deletion of competing routes, overexpression of key enzymes, tuning cofactor supply. nih.gov |
| Saccharomyces cerevisiae | 2-Ketoisovalerate | Engineering of the valine synthesis pathway, cofactor balancing. pherobase.com |
Mechanistic Investigations of Biological Interactions
This compound is a naturally occurring volatile organic compound found in many fruits and fermented products, and it plays a significant role in various biological interactions. Research in this area aims to understand the molecular mechanisms by which this compound is perceived by organisms and its ecological significance.
Elucidation of Specific Receptor Binding and Signal Transduction Pathways
The fruity aroma of this compound is a result of its interaction with specific olfactory receptors (ORs) in the olfactory epithelium. The binding of an odorant molecule like this compound to an OR initiates a signal transduction cascade that ultimately leads to the perception of smell in the brain.
The general mechanism of olfactory signal transduction involves the activation of a specific G-protein (Gαolf) upon odorant binding to the receptor. nih.gov This G-protein then activates adenylate cyclase, leading to an increase in intracellular cyclic AMP (cAMP). nih.gov The elevated cAMP levels open cyclic nucleotide-gated ion channels, causing an influx of cations (primarily Ca2+ and Na+) and depolarization of the olfactory receptor neuron. nih.gov This depolarization, which is further amplified by a Ca2+-activated Cl- current, generates a receptor potential that triggers action potentials, sending the olfactory information to the brain. nih.gov
While the general pathway is understood, identifying the specific receptors that bind to this compound is an active area of research. Studies in the fruit fly, Drosophila melanogaster, have shown that different species can have varying sensitivities to this compound, which is linked to specific alleles at the Or22a/Or22b olfactory receptor locus. nih.gov This suggests a direct interaction between this compound and the Or22a/Or22b receptor. In humans, research on the related compound, isovaleric acid, has identified a potential role for the olfactory receptor OR11H7P in its detection. plos.org Future research using techniques like cryo-electron microscopy and molecular dynamics simulations will be crucial in elucidating the precise binding mechanisms of this compound with its cognate receptors. nih.gov
Role in Inter-Species Communication and Ecological Niches
This compound functions as a semiochemical, a chemical substance that carries information between organisms. In the context of inter-species communication, it can act as a kairomone, an allomone, or a synomone, depending on the ecological context.
In plant-insect interactions, volatile esters like this compound play a crucial role in host plant selection for herbivores and in attracting natural enemies of those herbivores (indirect plant defense). For example, the release of volatile compounds from plants damaged by herbivores can attract predators and parasitoids, which helps to control the herbivore population. nih.gov this compound is a component of the aroma of many fruits, and as such, it can act as an attractant for frugivorous insects.
Research has also shown that blends of semiochemicals, which can include esters like this compound, are often more effective in mediating insect behavior than single compounds. researchgate.net The specific blend of volatiles released by a plant can provide detailed information to insects about the plant's species, physiological state, and whether it is already infested with other insects. This chemical communication is fundamental to the structure and functioning of many ecosystems.
Application in Novel Materials Science and Drug Discovery
While the primary applications of this compound have been in the flavor and fragrance sectors, its chemical structure and properties suggest potential for its use in the development of new materials and as a precursor in pharmaceutical synthesis.
The ester functional group in this compound can undergo various chemical transformations, making it a potential building block in organic synthesis. For instance, it can be used in transesterification reactions to produce other esters or potentially be incorporated into polymer chains. While direct applications in novel materials are still largely exploratory, the use of similar short-chain esters as surrogates in biodiesel research to understand combustion and emission properties suggests a role in the broader field of materials and energy. mdpi.com One patent describes a continuous esterification process for this compound, highlighting its utility in organic synthesis. google.com
In the realm of drug discovery, this compound is not typically a direct precursor to active pharmaceutical ingredients. However, it is used as a flavoring agent in some orally disintegrating tablet formulations, such as for lansoprazole, to improve patient compliance by masking unpleasant tastes. drugs.com The isovalerate moiety itself is found in some natural products with biological activity, and thus, this compound could potentially serve as a starting material for the synthesis of more complex molecules with therapeutic potential. Further research is needed to fully explore the synthetic utility of this compound as a building block for novel pharmaceuticals and advanced materials.
Derivatization for Targeted Pharmaceutical Agents
The chemical structure of this compound, a simple short-chain fatty acid ester, presents a versatile scaffold for derivatization to create targeted pharmaceutical agents. The core concept revolves around using the isovalerate moiety as a pro-moiety, which can be attached to a parent drug molecule to enhance its pharmacokinetic and pharmacodynamic properties. This prodrug approach is a promising strategy to improve the therapeutic efficacy of existing drugs.
Short-chain fatty acids (SCFAs) and their esters are known to have biological activity, including roles in immune regulation and as energy sources for intestinal cells. nih.govmetabolon.com The derivatization of drugs with moieties like isovalerate can improve their lipophilicity, which in turn can enhance their absorption and ability to cross cellular membranes.
| Parent Drug Class | Potential Derivatization Strategy with Isovalerate | Therapeutic Goal | Potential Advantages |
|---|---|---|---|
| Anti-inflammatory Agents | Esterification of a hydroxyl or carboxyl group on the drug with isovaleric acid. | Targeted delivery to inflamed tissues; sustained release. | Improved oral bioavailability; reduced systemic toxicity. |
| Anticancer Agents | Attachment of isovalerate to a cytotoxic drug to create a prodrug. | Enhanced permeability and retention (EPR) effect in tumors. | Increased drug concentration at the tumor site; reduced side effects. |
| Antiviral Agents | Modification of nucleoside analogs with an isovalerate moiety. | Improved penetration of the blood-brain barrier. | Enhanced treatment of viral infections of the central nervous system. |
Future research in this area will likely focus on the enzymatic stability of these ester linkages to ensure that the prodrug remains intact until it reaches the target tissue. The design of these derivatives will need to consider the specific enzymes present in the target cells or tissues to ensure efficient cleavage and release of the active pharmaceutical ingredient.
Integration into Smart Delivery Systems or Functional Materials
The application of this compound and related short-chain fatty acid esters extends beyond prodrugs to their integration into the backbone of smart delivery systems and functional materials. The inherent biodegradability of aliphatic polyesters makes them attractive candidates for creating drug delivery vehicles. researchgate.netsigmaaldrich.comnih.gov
Polymers synthesized from or incorporating short-chain fatty acids can be designed to be stimuli-responsive. For example, changes in pH or the presence of specific enzymes in a disease microenvironment could trigger the degradation of the polymer matrix and the release of an encapsulated drug. This approach allows for the development of "smart" delivery systems that can target diseased tissues with high specificity.
One innovative approach involves the creation of self-assembling nano-prodrugs. nih.govresearchgate.netnih.gov In this design, amphiphilic block copolymers containing short-chain fatty acids, such as butyric or propionic acid, are synthesized. nih.govnih.gov These copolymers can self-assemble into nanosized micelles in an aqueous environment, encapsulating a therapeutic agent. nih.gov The ester linkages that conjugate the fatty acids to the polymer backbone can be designed to be metabolized by endogenous enzymes, leading to the sustained release of the fatty acid and the encapsulated drug. nih.govnih.gov This strategy has shown promise in improving the pharmacokinetic profile of short-chain fatty acids for the treatment of conditions like non-alcoholic steatohepatitis and liver fibrosis. nih.gov
| Material Type | Role of Isovalerate Moiety | Potential Application | Key Features |
|---|---|---|---|
| Biodegradable Polyesters | As a monomer or a component of the polymer backbone. | Controlled drug release matrices, temporary medical implants. | Biocompatibility, tunable degradation rates. |
| Stimuli-Responsive Hydrogels | Incorporated into the hydrogel network. | Targeted drug delivery, tissue engineering scaffolds. | pH or enzyme-triggered release. |
| Self-Assembling Nanoparticles | As part of an amphiphilic block copolymer. | Nano-prodrugs for systemic drug delivery. | Improved pharmacokinetics, sustained release. |
The functional properties of materials derived from fatty acid esters are also being explored. For instance, starch fatty acid esters are being investigated as renewable and biodegradable thermoplastics. ncsu.edu The incorporation of isovalerate moieties could be used to tune the physical properties of such materials, making them suitable for a range of applications from food packaging to agricultural films.
Integration of Multi-Omics and Systems Biology Approaches for Comprehensive Understanding
To fully unlock the potential of this compound and its derivatives, a comprehensive understanding of its metabolic fate and cellular effects is essential. The integration of multi-omics and systems biology approaches offers a powerful platform to achieve this. These methodologies allow for a holistic view of the interactions between this compound and biological systems, moving beyond the study of single pathways to a network-level analysis.
Multi-omics studies, encompassing metabolomics, proteomics, transcriptomics, and genomics, can provide a detailed map of the cellular response to this compound. For example, targeted metabolomics can be used to quantify the levels of short-chain fatty acids and their metabolites in various biological samples, offering insights into their absorption, distribution, metabolism, and excretion. nih.govnih.gov Studies have already demonstrated the association between plasma concentrations of SCFAs, including valerate (B167501), and metabolic conditions like metabolic dysfunction-associated steatotic liver disease (MASLD). nih.gov
Proteomic analyses can identify changes in protein expression in response to treatment with this compound or its derivatives. nih.gov This can help to elucidate the molecular mechanisms underlying its biological effects, such as its influence on cell proliferation or inflammatory pathways. nih.gov For instance, research on other short-chain fatty acids has shown their ability to modulate gene expression and cellular processes by affecting the function of tight junction proteins and pro-inflammatory mediators. nih.gov
Systems biology integrates these large-scale datasets with computational modeling to simulate and predict the behavior of complex biological systems. nih.govnih.gov By constructing genome-scale metabolic models, researchers can simulate the impact of this compound on cellular metabolism and identify potential targets for metabolic engineering. nih.gov This approach has been applied to understand and engineer fatty acid metabolism in microorganisms for the production of biofuels and biochemicals. nih.gov
| Omics Approach | Key Information Gained | Application to this compound Research |
|---|---|---|
| Metabolomics | Quantification of this compound and its metabolites in biological fluids and tissues. | Understanding its pharmacokinetic profile and impact on metabolic pathways. |
| Proteomics | Identification of proteins whose expression levels are altered by this compound. | Elucidating its mechanism of action and identifying potential biomarkers of its effects. |
| Transcriptomics | Analysis of changes in gene expression in response to this compound. | Revealing the genetic and regulatory networks influenced by the compound. |
| Systems Biology | Integration of multi-omics data to create predictive models of cellular and physiological responses. | Designing novel therapeutic strategies and bioengineering applications based on a holistic understanding. |
The future of this compound research will likely involve a synergistic combination of these advanced analytical and computational tools. This will enable a deeper understanding of its role in health and disease and facilitate the rational design of new derivatives and materials with tailored properties for a wide range of applications.
Q & A
Q. How can ethyl isovalerate be reliably identified and quantified in plant-derived matrices?
this compound is commonly identified using headspace solid-phase microextraction (HS-SPME) coupled with gas chromatography-mass spectrometry (GC-MS) . This method optimizes volatile compound capture, particularly in fruit matrices like jackfruit, where this compound contributes to fruity aroma profiles . Quantification requires calibration with internal standards (e.g., deuterated analogs) to account for matrix effects. Recent studies highlight the importance of column selection (e.g., DB-WAX for polar compounds) to resolve co-eluting esters .
Q. What are the key physicochemical properties of this compound relevant to experimental design?
this compound (C₇H₁₄O₂, MW 130.18) is a hydrophobic ester with low water solubility and a boiling point of 134–136°C. Its logP value (~2.5) suggests preferential partitioning into organic solvents, critical for extraction protocols. Refractive index (1.396–1.402 at 20°C) and surface tension (25–28 mN/m in ethanol mixtures) are temperature-dependent, requiring precise control in physicochemical studies . Structural confirmation via SMILES (CCOC(=O)C(C)CC) or InChI Key (ZFSUAKDZASFBMG-UHFFFAOYSA-N) is recommended .
Q. Which analytical techniques are suitable for distinguishing this compound from structural analogs?
Fourier-transform microwave spectroscopy combined with quantum chemical calculations (e.g., CCSD/6-311++G**) resolves conformational ambiguities. For instance, discrepancies between MP2 and CCSD-derived rotational constants highlight the need for advanced computational methods to validate experimental structures . GC retention indices and fragmentation patterns (e.g., m/z 85, 88 in MS) further differentiate it from isomers like ethyl 2-methylbutyrate .
Advanced Research Questions
Q. How can contradictions in structural data from computational models be resolved?
Initial MP2/6-311++G** calculations for this compound produced rotational constants inconsistent with microwave spectroscopy. Higher-level methods (MP4, CCSD, or B3LYP) corrected these discrepancies, emphasizing the importance of method selection in conformational analysis. Researchers should validate computational results against experimental rotational constants (e.g., A = 3.098 GHz, B = 1.254 GHz, C = 1.073 GHz) .
Q. What experimental strategies elucidate this compound’s biosynthesis in microbial systems?
In Saccharomyces suaveolens, this compound production involves alcohol acetyltransferases catalyzing esterification of 3-methylbutanol and acetyl-CoA. Pathway engineering requires transcriptomic profiling under varying carbon/nitrogen ratios and enzyme kinetics assays (e.g., GC-MS monitoring of substrate depletion). Comparative studies with non-producing strains (e.g., S. cerevisiae) identify rate-limiting enzymatic steps .
Q. How do multivariate statistical methods improve interpretation of this compound’s role in aroma profiles?
Principal component analysis (PCA) and hierarchical clustering (Euclidean distance) reduce dimensionality in GC-MS datasets, isolating this compound as a key contributor to fruity notes in jackfruit. For example, PCA loadings >0.7 correlate its abundance with sensory descriptors like "sweet" and "tropical" . Cluster analysis at distance thresholds (e.g., 9–25) further classifies cultivars based on ester composition .
Q. What safety protocols are critical for handling this compound in laboratory settings?
As a flammable liquid (UN 3272) , this compound requires storage in explosion-proof refrigerators (<23°C) with inert gas padding. Inhalation risks necessitate fume hood use, while spills should be neutralized with non-combustible absorbents (e.g., vermiculite). Toxicity data gaps (e.g., mutagenicity, ecotoxicity) warrant precautionary PPE (nitrile gloves, goggles) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
